molecular formula C7H8N2O2S B3033168 1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide CAS No. 916438-46-5

1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide

Cat. No. B3033168
CAS RN: 916438-46-5
M. Wt: 184.22 g/mol
InChI Key: MJRBDTGIFOARNW-UHFFFAOYSA-N
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Description

Synthesis of 1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide

The synthesis of 1,2-benzisothiazol-6-amine derivatives has been explored through various methods. One approach involves the transformation of 1,3-benzoxathiin-4-one 1-oxides into 1,2-benzisothiazolin-3-ones, which are then further modified to produce the desired compounds . Another method includes the reaction of saccharin with organolithium compounds or Grignard reagents, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides . Additionally, 3-amino-1,2-benzisothiazole-1,1-dioxides have been synthesized using phosphorus pentoxide amine hydrochloride reagents .

Molecular Structure Analysis

X-ray diffraction studies have provided insights into the molecular structure of 1,2-benzisothiazol-6-amine derivatives. For instance, the crystal structure of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide revealed bond lengths and angles that are indicative of its reactivity, particularly in catalytic transfer reduction . The crystal structures of triphenylstannyl derivatives have also been determined, showing how tin-oxygen sulfonyl interactions form helical chains in the crystal lattice .

Chemical Reactions Analysis

The reactivity of 1,2-benzisothiazol-6-amine derivatives has been studied in various contexts. For example, N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides have been evaluated for their inhibitory activity against enzymes like human leukocyte elastase and acetylcholinesterase, and their potential to generate nitrogen-centered radicals has been investigated . The chemistry of oxaziridines related to 1,2-benzisothiazole 1,1-dioxides has been explored, revealing their selective oxygen-transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-benzisothiazol-6-amine derivatives have been studied through various techniques, including IR spectroscopy and ab initio calculations. These studies have provided information on the spectral and structural changes associated with the conversion of thiosaccharin to its nitranion form . The question of the possible aromaticity of related compounds, such as 1,2-benzothiazepine 1,1-dioxides, has also been addressed .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Jensen and Pedersen (1981) discussed the preparation of 3-Amino-1,2-benzisothiazole-1,1-dioxides through a process involving heating saccharin and hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide and N,N-dimethylcyclohexylamine (Jensen & Pedersen, 1981).

  • Structural Properties : Fonseca's (2009) work reveals key structural aspects of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, providing insights into its reactivity and potential for catalytic transfer reduction (Fonseca, 2009).

Chemistry and Reactivity

  • Chemical Reactivity : Schulze and Illgen (1997) reviewed new synthetic methods, reactions, and biological applications of isothiazole 1,1-dioxide derivatives. This includes the formation of monocyclic and heterocyclic annelated isothiazole 1,1-dioxides and pharmacologically important derivatives (Schulze & Illgen, 1997).

  • Synthesis of Derivatives : Rajeev et al. (1994) explored the formation of benzisothiazole-1,1-dioxides through various reactions, indicating its versatility in creating different derivatives (Rajeev et al., 1994).

Potential Applications

  • Coordination Chemistry : Frija et al. (2009) described the synthesis and characterization of benzisothiazole-tetrazolyl derivatives, exploring their application as nitrogen ligands for coordination with transition metals, highlighting potential applications in coordination chemistry (Frija et al., 2009).

  • Heterocyclic Chemistry : Davis (1985) discusses the applications of 1,2-benzisothiazole derivatives in various fields, including their biological activities such as analgesic, antithrombogenic, and anti-inflammatory properties (Davis, 1985).

  • Synthetic Applications : Ahmed et al. (1984) presented a method using 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-dioxide for synthesizing various organic compounds, demonstrating its utility in synthetic organic chemistry (Ahmed et al., 1984).

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBDTGIFOARNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648659
Record name 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide

CAS RN

916438-46-5
Record name 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (7.0 g, 35 mmol, Preparation #1) in concentrated HCl (80 mL) was added zinc dust (19.0 g, 292 mmol), in portions over about 30 min while maintaining the temperature below about 70° C. The mixture was stirred at rt for about 3 h. The mixture was basified with a solution of saturated aqueous NaHCO3 (50 mL), then with solid NaHCO3 (pH=7). The mixture was added to EtOAc (100 mL), filtered and the filtrate was extracted with EtOAc (3×150 mL). The organic phases were combined, washed with brine (3×150 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The residue from filtration was triturated with EtOAc (2×200 mL) and filtered. The organic phases were combined, dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. All the solids were dissolved in MeOH, combined and then concentrated to give 1,1-dioxo-2,3-dihydro-1H-1lambda*6*-benzo[d]isothiazol-6-ylamine (5.7 g, 88%): 1H NMR (DMSO-d6) δ 7.54 (s, 1H), 7.14 (d, J=8.5 Hz, 1H), 6.83 (dd, J=2.5, 2.0 Hz, 1H), 6.79 (d, J=1.5 Hz, 1H), 5.81 (s, 2H), 4.18 (s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
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1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
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1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
Reactant of Route 5
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
Reactant of Route 6
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide

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